N-ethyl-3-fluoropyridin-2-amine
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Overview
Description
N-ethyl-3-fluoropyridin-2-amine is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring
Mechanism of Action
Mode of Action
It’s known that fluoropyridines, due to the presence of the strong electron-withdrawing substituent in the aromatic ring, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Pharmacokinetics
The presence of a fluorine atom in pharmaceuticals is known to improve bioavailability .
Result of Action
Similar compounds have shown promising results in various biological applications .
Action Environment
The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-fluoropyridin-2-amine typically involves the introduction of a fluorine atom into the pyridine ring followed by the ethylation of the amine group. One common method involves the nucleophilic substitution of polyfluoropyridines. For example, N-ethyl-2,6-diamino-4-fluoropyridinium triflate can be synthesized from N-ethyl-2,4,6-trifluoropyridinium triflate by reacting with anhydrous ammonia gas in acetonitrile at 0°C .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale nucleophilic substitution reactions. These methods are optimized for high yield and purity, using controlled reaction conditions and purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-fluoropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of aminopyridine derivatives.
Scientific Research Applications
N-ethyl-3-fluoropyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-3-aminopyridine: Similar structure but lacks the ethyl group.
3-fluoro-4-aminopyridine: Fluorine atom positioned differently on the pyridine ring.
N-ethyl-2,6-diamino-4-fluoropyridinium triflate: Contains additional amino groups and a triflate counterion.
Uniqueness
N-ethyl-3-fluoropyridin-2-amine is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other fluorinated pyridines.
Properties
CAS No. |
220714-70-5 |
---|---|
Molecular Formula |
C7H9FN2 |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
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